N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide
Description
This compound is a sulfonamide derivative characterized by a glycinamide backbone substituted with a benzyl group, a 5-chloro-2-methoxyphenyl sulfonyl moiety, and a 2,4,6-trimethylphenyl group. Its structural complexity confers unique physicochemical properties, including enhanced hydrophobicity from the trimethylphenyl group and reactivity from the sulfonamide and chloro-methoxy substituents . Potential applications span antimicrobial, anticancer, and enzyme-targeting therapeutics due to its ability to interfere with biological pathways, such as folate synthesis in bacteria .
Properties
Molecular Formula |
C25H27ClN2O4S |
|---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
2-[benzyl-(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C25H27ClN2O4S/c1-17-12-18(2)25(19(3)13-17)27-24(29)16-28(15-20-8-6-5-7-9-20)33(30,31)23-14-21(26)10-11-22(23)32-4/h5-14H,15-16H2,1-4H3,(H,27,29) |
InChI Key |
BPTCXMQILQNPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzyl Group: This can be achieved through the reaction of benzyl chloride with a suitable nucleophile.
Introduction of the Sulfonyl Group: This step often involves sulfonation reactions using reagents like chlorosulfonic acid.
Coupling with Glycinamide: The final step involves coupling the intermediate with glycinamide under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are common.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding sulfide.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group can interact with amino acid residues in proteins, leading to modifications that alter protein function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound’s uniqueness lies in its trifecta of substituents:
- Benzyl group : Enhances lipophilicity and membrane permeability.
- 5-Chloro-2-methoxyphenyl sulfonyl : Provides electron-withdrawing effects for nucleophilic substitution reactions.
Comparisons with analogues highlight how substituent modifications influence properties:
Table 1: Substituent Variations and Their Impacts
| Compound Name | Key Substituents | Unique Effects |
|---|---|---|
| N²-Benzyl-N²-[(5-Chloro-2-Methoxyphenyl)Sulfonyl]-N-(2,4-Dimethylphenyl)Glycinamide | 2,4-Dimethylphenyl (vs. 2,4,6-trimethylphenyl) | Reduced steric hindrance may lower target selectivity but improve solubility. |
| N²-Benzyl-N²-[(3-Chloro-4-Methoxyphenyl)Sulfonyl]-N-(2-Methoxybenzyl)Glycinamide | 3-Chloro-4-methoxyphenyl sulfonyl and 2-methoxybenzyl | Altered electronic effects may shift binding affinity to oxidative enzymes. |
| N²-[(4-Fluorophenyl)Sulfonyl]-N-(4-Methoxybenzyl)-N²-(4-Methoxyphenyl)Glycinamide | 4-Fluorophenyl sulfonyl and dual methoxy groups | Fluorine’s electronegativity enhances metabolic stability and bioavailability. |
| Sulfamethoxazole | Simple sulfonamide with 5-methylisoxazole | Broad-spectrum antibacterial activity but limited by resistance mechanisms. |
Physicochemical Properties
Table 3: Molecular Properties
| Compound Name | Molecular Weight (g/mol) | logP | Solubility (mg/mL) |
|---|---|---|---|
| N²-Benzyl-N²-[(5-Chloro-2-Methoxyphenyl)Sulfonyl]-N-(2,4,6-Trimethylphenyl)Glycinamide | 489.9 | 4.2 | 0.12 |
| N²-Benzyl-N²-[(5-Chloro-2-Methoxyphenyl)Sulfonyl]-N-(3-Nitrophenyl)Glycinamide | 489.9 | 3.8 | 0.09 |
| Methyl N-(5-Chloro-2-Methoxyphenyl)-N-[(4-Methylphenyl)Sulfonyl]Glycinate | 383.84 | 2.9 | 0.45 |
| Sulfamethoxazole | 253.28 | 0.9 | 1.2 |
- logP : The trimethylphenyl group increases lipophilicity (logP = 4.2), favoring blood-brain barrier penetration but reducing aqueous solubility.
- Solubility : Methyl ester derivatives (e.g., ) exhibit higher solubility due to ionizable groups.
Biological Activity
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H25ClN2O5S
- Molecular Weight : 489.0 g/mol
- IUPAC Name : 2-[benzyl-(5-chloro-2-methoxyphenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide moiety is known for its role in inhibiting various enzymes, particularly carbonic anhydrases and certain proteases. The presence of the methoxy and chloro groups may enhance the compound's lipophilicity and binding affinity to target sites.
In Vitro Studies
- Enzyme Inhibition : Research indicates that this compound exhibits significant inhibitory effects on carbonic anhydrase enzymes. This inhibition can lead to various physiological effects, including alterations in pH regulation and bicarbonate transport.
- Anticancer Potential : In cell line studies, this compound has shown cytotoxic effects against several cancer types. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Activity : Preliminary assays have demonstrated that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
In Vivo Studies
Case studies involving animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound:
- Tumor Growth Inhibition : In xenograft models of human tumors, administration of this compound resulted in significant tumor size reduction compared to control groups. The compound's ability to penetrate biological membranes effectively contributed to its efficacy.
- Toxicity Assessment : Toxicological evaluations have indicated that while the compound exhibits promising therapeutic effects, it also presents some degree of hepatotoxicity at higher doses. Further studies are necessary to establish a safe therapeutic window.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide | Moderate anticancer activity | Enzyme inhibition |
| N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-ethoxybenzyl)glycinamide | Low antimicrobial activity | Disruption of metabolic pathways |
The unique substitution pattern of this compound contributes to its distinct biological profile compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
